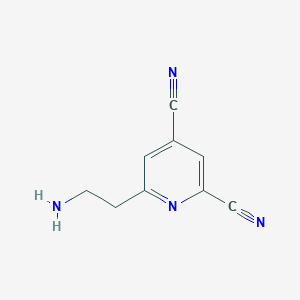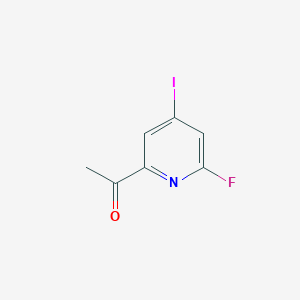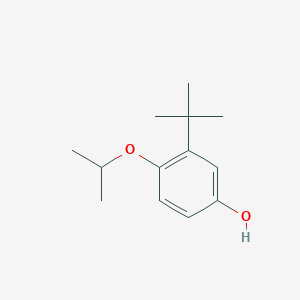![molecular formula C9H8Cl2O B14854105 1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Cl2O It is a chlorinated derivative of acetophenone, characterized by the presence of a chloro group and a chloromethyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-(chloromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.
化学反応の分析
Types of Reactions
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons.
科学的研究の応用
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-[3-Chloro-5-(chloromethyl)phenyl]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloroacetophenone:
3,5-Dichloroacetophenone: This compound has two chloro groups on the benzene ring but does not have a chloromethyl group.
特性
分子式 |
C9H8Cl2O |
|---|---|
分子量 |
203.06 g/mol |
IUPAC名 |
1-[3-chloro-5-(chloromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)8-2-7(5-10)3-9(11)4-8/h2-4H,5H2,1H3 |
InChIキー |
JTUUXLXVNNKNJX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


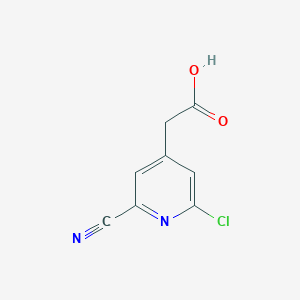


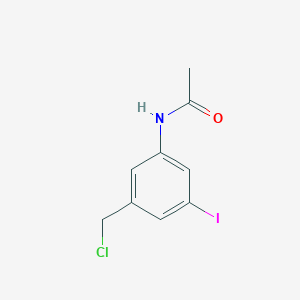


![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)


![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)

